molecular formula C7H8Cl2N2O2 B6254726 1-(5-chloro-2-nitrophenyl)methanamine hydrochloride CAS No. 67567-38-8

1-(5-chloro-2-nitrophenyl)methanamine hydrochloride

Cat. No.: B6254726
CAS No.: 67567-38-8
M. Wt: 223.1
InChI Key:
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Description

1-(5-chloro-2-nitrophenyl)methanamine hydrochloride is an organic compound with the molecular formula C7H8ClN2O2·HCl It is a derivative of methanamine, substituted with a 5-chloro-2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-nitrophenyl)methanamine hydrochloride typically involves the nitration of 5-chloro-2-nitrobenzaldehyde followed by reduction and subsequent amination. The reaction conditions often include the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction pathways can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical syntheses.

Scientific Research Applications

1-(5-chloro-2-nitrophenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(5-chloro-2-nitrophenyl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The compound can inhibit or activate certain pathways, depending on its structural configuration and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-nitrophenyl)methanamine hydrochloride
  • 4-methoxy-2-nitrophenyl)methanamine hydrochloride
  • 1-(5-nitrofuran-2-yl)methanamine hydrochloride

Uniqueness

1-(5-chloro-2-nitrophenyl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chloro and nitro groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various research fields.

Properties

CAS No.

67567-38-8

Molecular Formula

C7H8Cl2N2O2

Molecular Weight

223.1

Purity

95

Origin of Product

United States

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